molecular formula C18H14ClF2N3O3S B11268361 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B11268361
M. Wt: 425.8 g/mol
InChI Key: MNEJLQKDUHYZLZ-UHFFFAOYSA-N
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Description

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dihydropyridazinone moiety, and a difluorobenzene sulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the chlorophenyl and difluorobenzene sulfonamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential use in drug development, particularly for its ability to target specific molecular pathways.

    Industry: The compound’s properties make it a candidate for various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE: This compound shares structural similarities but may differ in specific functional groups or substituents.

    N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE: Another similar compound with potential differences in chemical properties and biological activity

Properties

Molecular Formula

C18H14ClF2N3O3S

Molecular Weight

425.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C18H14ClF2N3O3S/c19-13-3-1-12(2-4-13)16-7-8-18(25)24(23-16)10-9-22-28(26,27)17-11-14(20)5-6-15(17)21/h1-8,11,22H,9-10H2

InChI Key

MNEJLQKDUHYZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

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